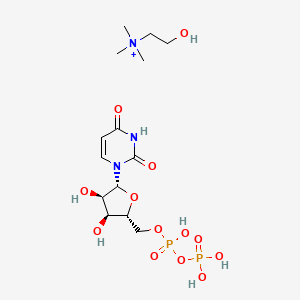

ウリジン二リン酸コリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Uridine Diphosphate Choline Ammonium Salt, also known as Uridine Diphosphate Choline Ammonium Salt, is a useful research compound. Its molecular formula is C14H28N4O12P2 and its molecular weight is 506.34. The purity is usually > 95%.

BenchChem offers high-quality Uridine Diphosphate Choline Ammonium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uridine Diphosphate Choline Ammonium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

神経再生および神経保護作用

UDPCは、神経再生および神経保護作用を有することが示されています。脳に必要な主要な栄養素であり、アルツハイマー病(AD)による軽度認知障害(MCI)の食事療法に使用されています。 ウリジンの不足は通常の食事では補うことができず、影響を受けた人にとっては条件付き必須栄養素になります {svg_1}.

代謝性疾患における役割

ウリジンは、高分子合成や概日リズムなど、さまざまな生物学的プロセスにおいて重要な役割を果たしています。 糖尿病や肥満の患者では血中ウリジンのレベルが異常に高くなっていることが判明しており、ウリジンの調節異常と代謝性疾患の関係を示唆しています {svg_2}.

グリコーゲン合成における役割

ウリジンは、ウリジン二リン酸グルコース(UDPG)の生成を通じてグリコーゲン合成に不可欠です。 このプロセスはタンパク質の修飾を調節し、その機能に影響を与える可能性があります {svg_3}.

ヘキソサミン生合成経路における役割

ウリジンは、ヘキソサミン生合成経路(HBP)でUDP-GlcNAcの産生を促進し、セリン/スレオニン残基の水酸基に対する翻訳後修飾であるO-GlcNAc化のためのUDP-GlcNAcを供給します {svg_4}.

腫瘍代謝における役割

研究によると、ウリジンの産生阻害または癌細胞のウリジン取り込み阻害は、一部の癌を飢餓状態にする可能性があり、治療の有望な方向性となる可能性があります {svg_5}.

神経変性疾患における役割

ウリジンは、神経変性疾患で役割を果たすことが判明しています。 脳に必要な主要な栄養素であり、アルツハイマー病(AD)による軽度認知障害(MCI)の食事療法に使用されています {svg_6}.

作用機序

Target of Action

Uridine Diphosphate Choline primarily targets enzymes involved in carbohydrate metabolism, such as UDP-glucose pyrophosphorylase . It also interacts with enzymes in amino acid metabolism .

Mode of Action

Uridine Diphosphate Choline plays a pivotal role in glucose metabolism, catalyzing the reversible formation and decomposition of UDP-glucose . It also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway, which supplies UDP-GlcNAc for O-GlcNAcylation . This process can regulate protein modification and affect its function .

Biochemical Pathways

Uridine Diphosphate Choline is involved in the glycogenesis pathway . It forms a UDP-glucose unit by combining glucose 1-phosphate with uridine triphosphate . Then, the enzyme glycogen synthase combines UDP-glucose units to form a glycogen chain . It also plays a role in the hexosamine biosynthetic pathway, promoting the production of UDP-GlcNAc .

Pharmacokinetics

Upon ingestion or injection, Uridine Diphosphate Choline is believed to undergo quick hydrolysis and dephosphorylation to yield cytidine and choline . These then enter the brain separately and are used to resynthesize Uridine Diphosphate Choline inside brain cells .

Result of Action

The action of Uridine Diphosphate Choline results in the formation of glycogen, a form of energy storage in the body . It also affects protein modification through O-GlcNAcylation, which can influence the function of proteins .

Action Environment

The action of Uridine Diphosphate Choline can be influenced by environmental factors. For instance, in a study on the lyophilization-stress response of Lactobacillus acidophilus, overexpression of Uridine Diphosphate Choline resulted in decreased survival rates, suggesting that environmental stress can impact its efficacy .

生化学分析

Biochemical Properties

Uridine Diphosphate Choline plays a pivotal role in various biochemical reactions. It is critical to glycogen synthesis through the formation of uridine diphosphate glucose . This process promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway and supplies UDP-GlcNAc for O-GlcNAcylation . This process can regulate protein modification and affect its function .

Cellular Effects

Uridine Diphosphate Choline has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, in mild cognitive impairment (MCI) due to Alzheimer disease (AD), there is evidence for a pathologic shortage of uridine, choline, and docosahexaenoic acid [DHA]), which are key nutrients needed by the brain .

Molecular Mechanism

The molecular mechanism of Uridine Diphosphate Choline involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The quantum mechanical/molecular mechanical (QM/MM) and quantum chemical calculation results suggest that the catalytic power of RrUGT3 mainly originates from the preorganized protein environment that stabilizes the catalytically active state of the sugar donor uridine-5′-diphosphate-glucose (UDPG) .

Temporal Effects in Laboratory Settings

The effects of Uridine Diphosphate Choline change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Uridine Diphosphate Choline vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Uridine Diphosphate Choline is involved in several metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Uridine Diphosphate Choline is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Uridine Diphosphate Choline and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;2-hydroxyethyl(trimethyl)azanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O12P2.C5H14NO/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;1-6(2,3)4-5-7/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);7H,4-5H2,1-3H3/q;+1/t4-,6-,7-,8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRGZHKAEBNXGI-IAIGYFSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCO.C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N3O13P2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: Citicoline sodium is a medication used to treat a variety of neurological conditions. The identification of Uridine diphosphate choline, a related substance, in these injections is significant for several reasons []. Firstly, it sheds light on the potential impurities present in the medication. This information is crucial for quality control during manufacturing, ensuring the purity and safety of the drug product. Secondly, understanding the presence and potential effects of related substances like Uridine diphosphate choline can contribute to a more comprehensive understanding of the drug's overall safety and efficacy profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol](/img/structure/B602149.png)